molecular formula C16H12ClFN4O B2693053 N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-66-6

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2693053
CAS No.: 890645-66-6
M. Wt: 330.75
InChI Key: DDPMOAOPZJUFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 3. The compound features two aryl substituents: a 2-fluorophenyl group at position 1 of the triazole ring and a 2-chlorophenyl carboxamide moiety at position 4.

The presence of electron-withdrawing substituents (Cl and F) may influence solubility, stability, and target binding compared to analogs with alternative substituents.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-8-4-2-6-11(13)17)20-21-22(10)14-9-5-3-7-12(14)18/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMOAOPZJUFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17H14ClFN4O
  • Molecular Weight : 344.77 g/mol
  • IUPAC Name : this compound

This structure features a triazole ring which is known for its role in various biological activities, including anticancer properties.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines.

  • Case Study : A study evaluated the compound's effects on human leukemia cell lines (e.g., CCRF-CEM, K562). The compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant antiproliferative effects .
Cell LineIC50 (µM)Reference
CCRF-CEM0.65
K5620.75
MCF-7 (Breast)0.85

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 protein expression .
  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G0/G1 phase arrest in treated cells .
  • Anti-inflammatory Properties : In addition to its anticancer effects, this compound has shown potential in reducing inflammation by inhibiting NF-κB signaling pathways .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

  • Absorption : Good oral bioavailability is expected due to the compound's lipophilicity.
  • Distribution : The ability to cross the blood-brain barrier (BBB) has been noted in similar triazole compounds, suggesting potential neuroprotective effects .

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the unique efficacy of this compound:

CompoundIC50 (µM)Activity Type
N-(4-thiocyanatophenyl)-triazole0.80Antiproliferative
Doxorubicin0.75Chemotherapy
N-(2-chlorophenyl)-triazole0.85Anticancer

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the triazole ring and the carboxamide group. Key examples include:

Compound Name Substituents (Triazole Positions 1 and 4) Molecular Formula Synthesis Method Reported Activity/Properties
Target Compound 1: 2-fluorophenyl; 4: 2-chlorophenylamide C₁₆H₁₂ClFN₄O Likely General Procedure B (acid chloride + amine) Inferred Wnt/β-catenin modulation
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 2-fluorophenyl; 4: 2-ethoxyphenylamide C₁₈H₁₇FN₄O₂ General Procedure B Not specified; structural emphasis on ethoxy group
1-(4-Methylphenyl)-N-substituted-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 4-methylphenyl; 4: variable amines Variable Acid chloride + amines Focus on synthetic methodology
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide 1: 4-chlorophenyl; 4: 2-aminoethylamide C₁₂H₁₄ClN₅O Multi-step synthesis (88% yield) Emphasis on aminoethyl solubility effects

Key Observations :

  • Substituent Position : The 2-fluorophenyl group at position 1 is conserved in the target compound and ’s analog, whereas and use 4-methylphenyl or 4-chlorophenyl groups. The 2-substitution pattern may enhance steric effects or electronic interactions with biological targets compared to para-substituted analogs.
  • Carboxamide Modifications: The 2-chlorophenylamide group in the target compound contrasts with ’s 2-ethoxyphenylamide and ’s 2-aminoethylamide. Ethoxy groups may increase lipophilicity, while aminoethyl groups improve aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted aniline derivatives (e.g., 2-chloroaniline and 2-fluoroaniline) with isocyanides or carbonyl precursors to form intermediates like carboximidoyl chlorides .
  • Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or sodium azide-mediated reactions to construct the triazole core .
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), HPLC, and mass spectrometry . Key challenges include controlling regioselectivity during triazole formation and managing steric hindrance from ortho-substituted aryl groups.

Q. How can researchers validate the structural integrity of this compound?

Methodological approaches include:

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., similar triazoles in used Acta Crystallographica data) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl), and IR (C=O stretch ~1650 cm⁻¹) .
  • Elemental analysis : Verify molecular formula (e.g., C₁₆H₁₂ClFN₄O; theoretical C 58.1%, H 3.6%, N 16.9%) .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data for triazole carboxamides?

Discrepancies may arise from:

  • Solubility limitations : Low aqueous solubility (common in triazoles, as noted in ) can reduce bioactivity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Assay variability : Compare orthogonal assays (e.g., fluorometric vs. radiometric) for COX-2 or kinase inhibition. Normalize data using positive controls (e.g., celecoxib for COX-2) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-chlorophenyl with 4-bromophenyl) to isolate steric/electronic effects .

Q. How can researchers elucidate the mechanism of action for this compound in neurodegenerative disease models?

Advanced methodologies include:

  • Calcium mobilization assays : Use CHO-K1 cells transfected with target receptors (e.g., NTS1/NTS2) and Calcium 5 dye to measure intracellular Ca²⁺ flux (EC₅₀ calculations; see ) .
  • Competitive binding studies : Employ ¹²⁵I-labeled ligands to determine Ki values (e.g., neurotensin receptor binding with IC₅₀ < 100 nM) .
  • Transcriptomics : RNA-seq or qPCR to identify downstream pathways (e.g., NF-κB or MAPK) after treatment .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Bioactivity Testing : Pair in vitro assays with in vivo models (e.g., zebrafish for neuroinflammation studies) to validate therapeutic potential .
  • Data Reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA) to address variability in enzyme inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.